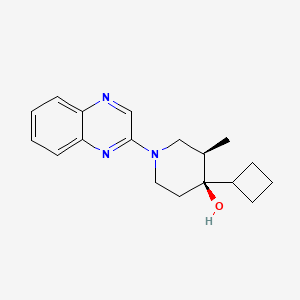

![molecular formula C8H6N6O B5603694 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)

7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide, involves multiple steps, starting from simpler precursors like methyl 5-amino-1H-pyrazole-4-carboxylate. These processes often involve the use of reagents such as POCl3 and involve reactions like chlorination, amidation, and N-alkylation to introduce various substituents onto the pyrazolopyrimidine core (Drev et al., 2014). Microwave irradiation has also been employed as a rapid and selective method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, showcasing the efficiency and versatility of modern synthetic techniques (Ming et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen-bonded chains and frameworks, which are pivotal for their chemical behavior and interaction with biological targets. X-ray diffraction (XRD) analysis has been extensively used to determine the crystal structures of these compounds, revealing intricate hydrogen-bonding patterns and supramolecular architectures (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and formylation, to yield a wide array of functionalized compounds. These reactions are often facilitated by specific reagents like the Vilsmeyer-Haack reagent, and the reaction pathways can be influenced by the nature of the substituents and reaction conditions (Castillo et al., 2018). The chemical properties of these compounds, such as their reactivity and the types of reactions they undergo, are key factors in their application in various fields, including medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular structure and substituents. Techniques like IR, NMR, and XRD have been employed to study these properties, providing insights into how structural variations affect the physical characteristics of these compounds (Gein et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including their reactivity, stability, and interactions with other molecules, are central to their utility in various chemical and biological applications. Studies on these compounds often focus on their ability to undergo specific reactions, such as nucleophilic substitution or cycloaddition, which can be leveraged for the synthesis of more complex molecules or for the modification of biological targets (Hwang et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, the efficient and regioselective synthesis of pyrazolo[1,5-a]pyrimidines has been facilitated by reactions with enaminones under microwave irradiation, highlighting the compound's potential in creating diverse chemical structures with potential biological activity (Li Ming et al., 2005). Furthermore, the compound's utility extends to the synthesis of novel functional fluorophores, with some derivatives exhibiting significant fluorescence intensity, suggesting potential applications in biological imaging and sensor development (Juan C Castillo et al., 2018).

Biological Activities

This compound derivatives have shown promising biological activities. Notably, some derivatives have demonstrated potent inhibitory activity against hepatitis C virus (HCV), indicating the compound's potential as a basis for developing new antiviral agents (J. Hwang et al., 2012). Additionally, derivatives have exhibited significant anti-inflammatory and anti-cancer activities, further underscoring the compound's relevance in medical research and pharmaceutical development (S. Kaping et al., 2020).

Antimicrobial Properties

The compound's derivatives have been explored for antimicrobial properties, with some showing effectiveness against various bacterial strains. This suggests the potential for developing new antibiotics or antimicrobial agents based on this compound derivatives, addressing the ongoing need for novel treatments against resistant microbial pathogens (S. Rostamizadeh et al., 2013).

Zukünftige Richtungen

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve further exploration of their biological applications due to their promising antimicrobial, anticancer, antitubercular, and enzyme inhibitory activities . More advanced studies could also be conducted to define the bioactive chemical structure of pyrazolo[1,5-a]pyrimidine derivatives with the goal of exploring new drugs to address numerous health problems .

Eigenschaften

IUPAC Name |

7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O/c9-1-4-2-12-8-5(7(11)15)3-13-14(8)6(4)10/h2-3H,10H2,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNHLAKYMPSYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C=NN2C(=C1C#N)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5603621.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5603628.png)

![4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)

![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)

![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)

![5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5603680.png)

![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)

![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)

![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)